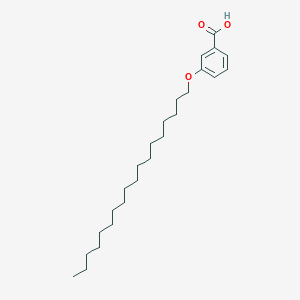

3-(Octadecyloxy)benzoic acid

CAS No.: 123876-12-0

Cat. No.: VC16065542

Molecular Formula: C25H42O3

Molecular Weight: 390.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 123876-12-0 |

|---|---|

| Molecular Formula | C25H42O3 |

| Molecular Weight | 390.6 g/mol |

| IUPAC Name | 3-octadecoxybenzoic acid |

| Standard InChI | InChI=1S/C25H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-28-24-20-18-19-23(22-24)25(26)27/h18-20,22H,2-17,21H2,1H3,(H,26,27) |

| Standard InChI Key | WFSOZFSPIBLCOV-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCCCCCCCOC1=CC=CC(=C1)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

3-(Octadecyloxy)benzoic acid (systematic name: 3-(octadecyloxy)benzoic acid) belongs to the class of alkyloxybenzoic acids. Its molecular formula is C<sub>25</sub>H<sub>42</sub>O<sub>3</sub>, derived from the substitution of a hydrogen atom on the benzene ring of benzoic acid with an octadecyloxy (-O-C<sub>18</sub>H<sub>37</sub>) group. The compound’s structure combines a polar carboxylic acid group with a hydrophobic alkyl chain, resulting in amphiphilic behavior .

Key Structural Features:

-

Benzoic acid core: Provides reactivity for esterification, amidation, and salt formation.

-

Octadecyloxy chain: Enhances solubility in nonpolar solvents and influences self-assembly properties.

-

Substitution pattern: The 3-position substitution distinguishes it from isomers like 4-(octadecyloxy)benzoic acid, which exhibit different crystallinity and phase behaviors .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 3-(octadecyloxy)benzoic acid typically involves etherification of 3-hydroxybenzoic acid with 1-bromooctadecane, followed by purification. A representative protocol, adapted from methods used for trisubstituted analogs , is outlined below:

-

Etherification:

-

Reactants: 3-Hydroxybenzoic acid, 1-bromooctadecane, potassium carbonate (base).

-

Solvent: Polar aprotic solvent (e.g., dimethylformamide).

-

Conditions: Reflux at 80–100°C for 12–24 hours under inert atmosphere.

-

Mechanism: Nucleophilic substitution (S<sub>N</sub>2) at the hydroxyl oxygen of 3-hydroxybenzoic acid.

-

-

Purification:

Yield and Scalability

Industrial-scale production faces challenges due to the steric bulk of the octadecyl chain. Reported yields for analogous reactions (e.g., methyl 3,4,5-tris(octadecyloxy)benzoate) range from 80–90% , suggesting that mono-substitution could achieve similar efficiency with optimized stoichiometry.

Physical Properties

Thermodynamic Data

While direct data for 3-(octadecyloxy)benzoic acid is limited, properties can be inferred from structurally related compounds:

Notes:

-

The elongated alkyl chain increases hydrophobicity, as evidenced by the high LogP of trisubstituted analogs .

-

Melting points decrease with higher alkyl substitution due to disrupted crystal packing .

Chemical Reactivity and Functionalization

Carboxylic Acid Reactivity

The carboxylic acid group enables classical reactions:

-

Esterification: With alcohols (e.g., methanol) under acid catalysis to form methyl esters .

-

Amidation: Coupling with amines via carbodiimide-mediated activation .

-

Salt Formation: Neutralization with bases (e.g., NaOH) yields water-soluble carboxylates.

Alkoxy Chain Modifications

The octadecyloxy group participates in:

-

Oxidation: Limited reactivity due to saturation; ozonolysis could cleave the chain for degradation studies.

Applications in Materials Science

Soluble Polymer Supports

3-(Octadecyloxy)benzoic acid derivatives serve as soluble supports for solid-phase organic synthesis (SPOS). Their amphiphilic nature allows dissolution in organic solvents while enabling precipitation-driven purification . For example, attaching oligonucleotides or peptides to the carboxylic acid group facilitates large-scale synthesis of sequence-defined polymers .

Liquid Crystalline Materials

Alkoxybenzoic acids are precursors for thermotropic liquid crystals. The 3-substituted isomer may exhibit smectic or nematic phases, though its mesomorphic behavior remains underexplored compared to 4-substituted analogs .

Surface Modification

The compound’s alkyl chain aids in forming self-assembled monolayers (SAMs) on metallic surfaces, enhancing corrosion resistance or enabling biosensor functionalization .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume